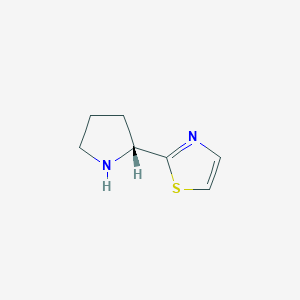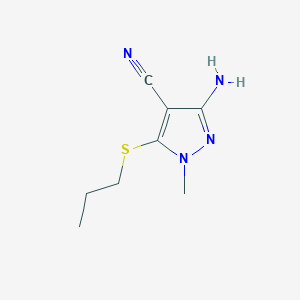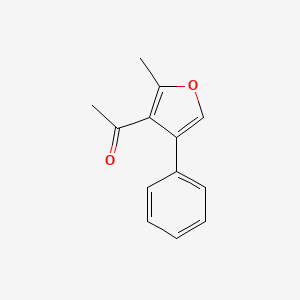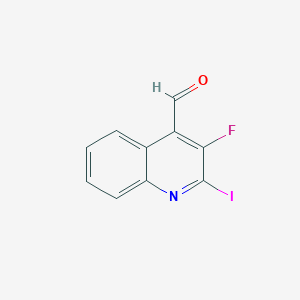
3-Fluoro-2-iodoquinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-iodoquinoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodoquinoline-4-carbaldehyde typically involves the functionalization of a quinoline precursor. One common method is the halogenation of quinoline derivatives, followed by formylation. For example, 2-bromo-3-fluoroquinoline can be synthesized from 4-lithium-3-fluoro-2-bromoquinoline and dimethylformamide (DMF) . The resulting compound can then be iodinated to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and formylation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and environmental impact.
化学反応の分析
Types of Reactions
3-Fluoro-2-iodoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation Reactions: Quinoline-4-carboxylic acids.
Reduction Reactions: Quinoline-4-methanol derivatives.
科学的研究の応用
3-Fluoro-2-iodoquinoline-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active quinoline derivatives with potential antibacterial, antiviral, and anticancer properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is employed in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
作用機序
The mechanism of action of 3-Fluoro-2-iodoquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms enhance the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effect .
類似化合物との比較
Similar Compounds
- 2-Bromo-3-fluoroquinoline-4-carbaldehyde
- 2-Chloro-3-fluoroquinoline-4-carbaldehyde
- 3-Fluoro-2-chloroquinoline-4-carbaldehyde
Uniqueness
3-Fluoro-2-iodoquinoline-4-carbaldehyde is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and biological activity compared to other halogenated quinoline derivatives. The combination of these halogens enhances the compound’s ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable intermediate in various fields of research .
特性
CAS番号 |
250739-98-1 |
|---|---|
分子式 |
C10H5FINO |
分子量 |
301.06 g/mol |
IUPAC名 |
3-fluoro-2-iodoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5FINO/c11-9-7(5-14)6-3-1-2-4-8(6)13-10(9)12/h1-5H |
InChIキー |
MVGALWRZKWOXFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)I)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




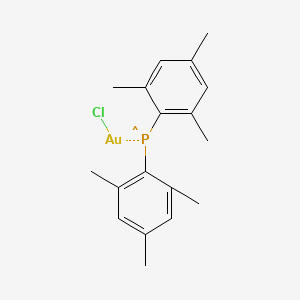
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)

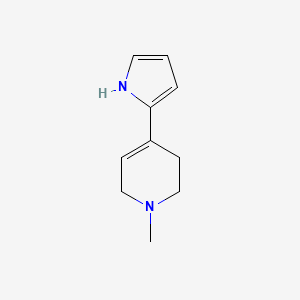
![Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12881687.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12881688.png)
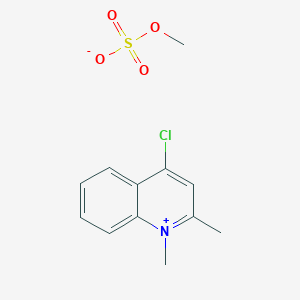
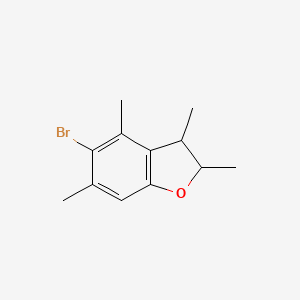
![3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one](/img/structure/B12881695.png)
